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molecular formula C8H20O2Si B091332 Diisopropyldimethoxysilane CAS No. 18230-61-0

Diisopropyldimethoxysilane

Cat. No. B091332
M. Wt: 176.33 g/mol
InChI Key: VHPUZTHRFWIGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04958041

Procedure details

Under an inert gas, 24.2 g magnesium chips (1.0 mol) were combined with about 20 ml methyl-tert-butylether, an iodine crystal and 3.1 g 2-chloropropane (0.04 mol). To start the reaction a solution of 61.9 g tetramethoxysilane (0.41 mol) and 75.4 g 2-chloropropane (0.96 mol) in 140 ml methyl-tert-butylether was added dropwise, with stirring, to the first mixture at a rate to maintain a moderate reflux. After addition of the solution, the reaction was allowed to reflux for six more hours. After cooling the reaction mixture, 6.0 g methanol (0.19 mol) was added, the mixture was stirred for a few minutes and then the resulting precipitate was removed by filtration. After washing the filter cake with several portions of methyl-tert-butylether, the solvent was distilled from the combined filtrates. The remaining residue consisted of 70.5 g diisopropyldimethoxysilane (98% of the theoretical yield) which had a purity of 98% according to GC. Triisopropylmethoxysilane was not detected by GC.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
61.9 g
Type
reactant
Reaction Step Four
Quantity
75.4 g
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].II.ClC(C)C.[CH3:8][O:9][Si](OC)(OC)OC.CO.C([Si:22]([CH:28]([CH3:30])[CH3:29])([CH:25]([CH3:27])[CH3:26])[O:23][CH3:24])(C)C>COC(C)(C)C>[CH:25]([Si:22]([CH:28]([CH3:30])[CH3:29])([O:9][CH3:8])[O:23][CH3:24])([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC(C)C
Step Four
Name
Quantity
61.9 g
Type
reactant
Smiles
CO[Si](OC)(OC)OC
Name
Quantity
75.4 g
Type
reactant
Smiles
ClC(C)C
Name
Quantity
140 mL
Type
solvent
Smiles
COC(C)(C)C
Step Five
Name
Quantity
6 g
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Si](OC)(C(C)C)C(C)C
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to the first mixture at a rate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a moderate reflux
ADDITION
Type
ADDITION
Details
After addition of the solution
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for six more hours
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a few minutes
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
WASH
Type
WASH
Details
After washing the filter cake with several portions of methyl-tert-butylether
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled from the combined filtrates
CUSTOM
Type
CUSTOM
Details
theoretical yield) which

Outcomes

Product
Name
Type
Smiles
C(C)(C)[Si](OC)(OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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